N-(1-naphthyl)-1-naphthalenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15NO2S |
|---|---|
Molecular Weight |
333.4g/mol |
IUPAC Name |
N-naphthalen-1-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,20-14-6-10-16-8-2-4-12-18(16)20)21-19-13-5-9-15-7-1-3-11-17(15)19/h1-14,21H |
InChI Key |
UOBPZRTXRJMRLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(1-naphthyl)-1-naphthalenesulfonamide
The synthesis of this compound is primarily achieved through the reaction of 1-naphthalenesulfonyl chloride with 1-naphthylamine (B1663977). This core reaction is amenable to both traditional and modern synthetic techniques.
Classical Organic Synthesis Approaches
The most conventional method for synthesizing this compound involves the reaction of 1-naphthalenesulfonyl chloride with 1-naphthylamine in the presence of a base. This reaction is typically carried out in an aprotic solvent. Pyridine is often used as both the solvent and the base to neutralize the hydrogen chloride generated during the reaction.
The general reaction is as follows:
1-Naphthalenesulfonyl chloride + 1-Naphthylamine → this compound + HCl
Detailed experimental procedures often involve dissolving 1-naphthylamine in a suitable solvent, followed by the slow addition of 1-naphthalenesulfonyl chloride. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. Upon completion, the product is isolated by precipitation and purified by recrystallization.
A representative laboratory-scale synthesis might involve the following steps:
Dissolution of 1-naphthylamine in pyridine.
Slow, portion-wise addition of 1-naphthalenesulfonyl chloride to the solution, often with cooling to manage the exothermic reaction.
Stirring the reaction mixture for several hours at room temperature.
Pouring the reaction mixture into a large volume of water to precipitate the crude product.
Filtering, washing, and drying the solid.
Recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield the purified this compound.
| Reactant/Reagent | Role | Typical Solvent | Typical Conditions |
| 1-Naphthalenesulfonyl chloride | Electrophile | Pyridine, Dichloromethane | Room Temperature, 2-6 hours |
| 1-Naphthylamine | Nucleophile | Pyridine, Dichloromethane | Room Temperature, 2-6 hours |
| Pyridine/Triethylamine | Base/Solvent | - | - |
Eco-friendly and Sustainable Synthesis Methods (e.g., Ultrasound/Microwave Assisted)
In line with the principles of green chemistry, alternative energy sources such as ultrasound and microwave irradiation have been explored to facilitate the synthesis of sulfonamides, offering advantages like reduced reaction times, higher yields, and often solvent-free conditions. nih.govnih.gov
Ultrasound-Assisted Synthesis: Sonication can promote the reaction between 1-naphthalenesulfonyl chloride and 1-naphthylamine. The cavitation effects generated by ultrasound waves can enhance mass transfer and accelerate the reaction rate. nih.gov A typical setup would involve placing the reaction mixture in an ultrasonic bath. This method can often be performed at room temperature and may lead to a significant reduction in reaction time compared to conventional stirring.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov The synthesis of this compound can be efficiently carried out in a microwave reactor. This technique allows for rapid and uniform heating of the reaction mixture, leading to dramatically shorter reaction times, often from hours to minutes. nih.gov The reaction can be performed with or without a solvent. In solvent-free conditions, the reactants are mixed and irradiated, which aligns with green chemistry principles by minimizing waste.
| Method | Energy Source | Typical Reaction Time | Key Advantages |
| Ultrasound | High-frequency sound waves | 15-60 minutes | Reduced reaction time, mild conditions |
| Microwave | Microwave irradiation | 5-20 minutes | Rapid heating, high yields, solvent-free options |
Functionalization and Derivatization Strategies
The this compound molecule possesses two key sites for further chemical modification: the naphthalene (B1677914) rings and the sulfonamide linkage. These modifications can be used to alter the compound's physical, chemical, and biological properties.
Modification of Naphthalene Moieties
The two naphthalene rings are susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing sulfonyl and amino groups. Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the naphthalene rings can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can then be further reduced to an amino group, providing a handle for additional derivatization.
Halogenation: Halogens such as bromine or chlorine can be introduced onto the naphthalene rings using appropriate halogenating agents and catalysts.
Sulfonation: Further sulfonation can be achieved by reacting the compound with fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the naphthalene rings, although they may be challenging due to the deactivating nature of the sulfonamide group.
Alterations of the Sulfonamide Linkage
The sulfonamide linkage itself offers opportunities for modification:
N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with an alkyl or aryl group. This is typically achieved by deprotonation with a base followed by reaction with an alkyl or aryl halide.
Cleavage of the Sulfonamide Bond: While sulfonamides are generally stable, the S-N bond can be cleaved under specific reductive or harsh acidic/basic conditions. This can be useful for removing the sulfonyl group if it was used as a protecting group for the amine.
Mechanistic Aspects of Synthesis Reactions
The formation of this compound from 1-naphthalenesulfonyl chloride and 1-naphthylamine follows a nucleophilic substitution mechanism at the sulfur atom. The reaction proceeds through a stepwise or a concerted pathway.
In the generally accepted stepwise mechanism, the nucleophilic nitrogen atom of 1-naphthylamine attacks the electrophilic sulfur atom of 1-naphthalenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent loss of the chloride leaving group results in the formation of the sulfonamide product. The presence of a base is crucial to neutralize the hydrochloric acid formed, which would otherwise protonate the starting amine and render it non-nucleophilic.
Under microwave or ultrasound irradiation, the fundamental mechanism is believed to be the same. However, the energy input accelerates the rate-determining steps of the reaction, such as the formation of the tetrahedral intermediate and the expulsion of the leaving group. nih.gov
Electrophilic Aromatic Substitution Pathways
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In naphthalene, substitution at the 1-position (alpha-position) is generally favored over the 2-position (beta-position) under kinetic control. pearson.comstackexchange.comlibretexts.org This preference is attributed to the greater resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during alpha-attack, which can better preserve the aromaticity of the adjacent, unfused ring. stackexchange.comlibretexts.org
For this compound, there are two naphthalene systems. The 1-naphthalenesulfonyl group is an electron-withdrawing group, which deactivates the naphthalene ring it is attached to, making further electrophilic substitution on this ring less favorable. Conversely, the N-(1-naphthyl) group's nitrogen atom has lone pairs that can be donated, although this effect is moderated by the adjacent, strongly electron-withdrawing sulfonyl group.
Typically, electrophilic attack will preferentially occur on the more activated ring system. However, the N-sulfonyl group significantly reduces the activating effect of the amine nitrogen. Therefore, reactions like nitration or halogenation would likely require forcing conditions. When substitution does occur, it is predicted to happen on the N-naphthyl ring. The directing effect of the sulfonamido group (-NHSO₂R) is complex; it is an ortho, para-director due to the nitrogen lone pair, but the bulky naphthalenesulfonyl group would sterically hinder the ortho- (2 and 8) positions. Thus, electrophilic substitution is most likely to occur at the para- (4) position of the N-naphthyl ring.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reagents | Electrophile | Predicted Major Product |
|---|---|---|
| HNO₃, H₂SO₄ | NO₂⁺ | N-(4-Nitro-1-naphthyl)-1-naphthalenesulfonamide |
| Br₂, FeBr₃ | Br⁺ | N-(4-Bromo-1-naphthyl)-1-naphthalenesulfonamide |
Metalation Reactions and Directed Metalation Group (DMG) Effects
Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. uwindsor.ca The reaction uses a Directed Metalation Group (DMG) to coordinate with an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to a nearby ortho position. uwindsor.caresearchgate.netresearchgate.net The sulfonamide functionality is recognized as a potent DMG. researchgate.net
In this compound, the sulfonamide group (-SO₂NH-) can direct lithiation. The acidic N-H proton will be abstracted first by a strong base. Using at least two equivalents of an organolithium base can lead to subsequent C-H activation. The metalation will be directed to the positions ortho to the groups capable of coordination.
Ortho to the Sulfonyl Group: The oxygen atoms of the sulfonyl group can direct lithiation to the 2-position of the 1-naphthalenesulfonyl ring.
Ortho to the Sulfonamide Nitrogen: The nitrogen atom can direct lithiation to the 2-position of the N-1-naphthyl ring.
Competition experiments in related systems often determine the more effective directing site. Given the established efficacy of the sulfonamide group as a DMG, regioselective functionalization at the C2 position of either naphthalene ring is feasible, allowing for the introduction of a wide range of electrophiles after the metalation step. researchgate.net
Alkylation and Other Transformations of Sulfonamide Derivatives
The sulfonamide linkage itself is a site for chemical modification, most commonly through N-alkylation. The sulfonamide proton is acidic and can be removed by a suitable base to form a nucleophilic anion. mdpi.com This anion can then react with an alkylating agent, such as an alkyl halide, to yield an N-alkylated product.
Common conditions for this transformation involve the use of bases like potassium hydroxide (B78521) or sodium hydride in a polar aprotic solvent, followed by the addition of the alkylating agent. mdpi.com Phase-transfer catalysis has also been employed to facilitate the alkylation of amides and related compounds under biphasic conditions. mdpi.comnih.gov
Reaction Scheme: N-Alkylation of this compound
This compound + Base (e.g., KOH) → [Anionic Intermediate] + Alkyl Halide (R-X) → N-Alkyl-N-(1-naphthyl)-1-naphthalenesulfonamide
This transformation is significant as it allows for the introduction of diverse alkyl or arylmethyl groups onto the sulfonamide nitrogen, which can systematically alter the steric and electronic properties of the molecule for SAR studies.
Analog and Derivative Synthesis for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs and derivatives of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating Structure-Activity Relationships (SAR). For this compound, this involves systematically modifying different parts of the molecule and assessing the impact on biological activity. nih.govnih.gov
Research into sulfonamide derivatives bearing a naphthalene moiety has shown that these modifications can significantly influence potency. nih.gov For instance, in a study on anticancer agents, the replacement of a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group at the sulfonamide led to a significant increase in antiproliferative activity. nih.gov The naphthalen-1-yl group, as present in the title compound, was found to be the optimal substituent for activity in that particular series. nih.gov
The general synthetic approach involves reacting a substituted naphthalenesulfonyl chloride with a substituted naphthylamine. By varying the substitution patterns on either the sulfonyl chloride or the amine, a library of analogs can be generated.
Table 2: SAR Insights from Naphthalene Sulfonamide Analogs
| Compound Series | Modification | Observation | Reference |
|---|---|---|---|
| Antiproliferative Sulfonamides | Aryl group on sulfonamide nitrogen varied (phenyl, substituted phenyl, naphthyl) | Naphthalen-1-yl group provided the highest potency against MCF-7 and A549 cell lines. | nih.gov |
| HIV-1 Reverse Transcriptase Inhibitors | Symmetrical and non-symmetrical naphthalenesulfonic acid derivatives synthesized | Introduction of a lipophilic appendage (e.g., cholesterol) on a related scaffold significantly increased inhibitory activity. | nih.gov |
These studies underscore the importance of the bulky, aromatic naphthalene systems for biological activity. The synthesis of derivatives via the methods described above—electrophilic substitution to modify the rings, and N-alkylation to modify the linker—provides a robust platform for detailed SAR exploration.
Structural Analysis and Conformational Studies
Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopy offers a powerful, non-destructive window into the molecular world. For a molecule like N-(1-naphthyl)-1-naphthalenesulfonamide, advanced spectroscopic methods provide nuanced details about its conformational preferences and the electronic environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the conformational dynamics of molecules in solution. copernicus.org It can identify and quantify the relative populations of different conformers (rotational isomers) and measure the energy barriers associated with their interconversion. copernicus.orgnih.gov For molecules with hindered bond rotation, such as what might be expected around the S-N bond in this compound, NMR can show separate signals for each conformer if the exchange between them is slow on the NMR timescale. copernicus.org
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing direct evidence for specific conformations. mdpi.com The introduction of substituents on the naphthalene (B1677914) rings would be expected to alter the chemical shifts of nearby protons and carbons, reflecting changes in the electronic environment and molecular conformation. mdpi.com Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like HSQC and HMBC, allows for the unambiguous assignment of all signals and provides insights into the molecule's connectivity and structure. mdpi.com The anisotropic shielding effects from the large naphthalene rings would significantly influence the chemical shifts of nearby protons, a phenomenon that is highly dependent on the molecule's conformation. researchgate.net
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov Each functional group has a characteristic absorption frequency, allowing for structural confirmation. nih.gov For this compound, FT-IR analysis would confirm the presence of its key structural components.
The spectrum would be characterized by several key absorption bands:
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly higher than 3000 cm⁻¹. vscht.czlibretexts.org
N-H Stretch: The sulfonamide N-H group would exhibit a characteristic stretching band, typically in the region of 3300-3500 cm⁻¹. libretexts.org The exact position and shape of this band can provide information about hydrogen bonding.
S=O Stretch: The sulfonyl group (SO₂) is characterized by strong, distinct asymmetric and symmetric stretching vibrations.
Aromatic C=C Stretch: Stretching vibrations of the carbon-carbon bonds within the naphthalene rings are expected in the 1400-1600 cm⁻¹ region. vscht.cz
C-S and C-N Stretches: Vibrations corresponding to the carbon-sulfur and carbon-nitrogen bonds would also be present in the fingerprint region of the spectrum.
A summary of the expected characteristic IR absorptions is provided in the table below.
| Functional Group | Typical Wavenumber (cm⁻¹) | Type of Vibration |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Amine N-H | 3300 - 3500 | Stretch |
| Aromatic C=C | 1400 - 1600 | Stretch (in-ring) |
| Sulfonyl S=O | 1300 - 1350 (asymmetric), 1140 - 1180 (symmetric) | Stretch |
| C-N | 1219 (approx.) | Stretch |
| C-S | 600 - 800 | Stretch |
This table presents generalized data from spectroscopic principles and related compounds. nih.govvscht.czlibretexts.orglibretexts.org
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov This technique can determine the precise atomic coordinates, allowing for the calculation of bond lengths, bond angles, and torsional angles that define the molecule's geometry. nih.gov For complex aromatic molecules, it reveals how they arrange themselves in a crystal lattice, governed by a delicate balance of intermolecular forces. nsf.govmdpi.com
In the solid state, this compound molecules would adopt a specific low-energy conformation. The crystal structure would reveal the packing arrangement, which is often influenced by the shape of the molecule. For large, planar aromatic systems like naphthalene, face-to-face π-π stacking is a common packing motif. nsf.gov In some related structures, molecules arrange in a lamellar, or sheet-like, structure. mdpi.com The specific conformation, including the rotational angles around the C-S and S-N bonds, would be fixed within the crystal lattice, providing a static snapshot of the molecule's preferred geometry. nih.gov
The packing of this compound in a crystal is dictated by non-covalent interactions. The sulfonamide's N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygen atoms can act as hydrogen bond acceptors. youtube.com This can lead to the formation of hydrogen-bonded dimers or chains, which are a critical feature in the crystal structures of similar compounds. nsf.govmdpi.com
Gas-Phase Electron Diffraction for Conformational Analysis
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the vapor phase, free from the influence of intermolecular forces present in crystals. researchgate.net This method provides key insights into the intrinsic conformational preferences of a molecule. nih.gov
A GED study on the closely related parent compound, 1-naphthalenesulfonamide, revealed that the molecule exists as a mixture of conformers in the gas phase. nih.gov The dominant conformer (present at up to 75 mol %) has C1 symmetry, where the C-S-N plane is not perpendicular to the naphthalene skeleton. nih.gov Quantum chemical calculations supported the experimental findings, identifying four possible conformers for 1-naphthalenesulfonamide based on the orientation of the SO₂NH₂ group. nih.gov This suggests that this compound would also exhibit complex conformational behavior in the gas phase, with multiple rotamers being energetically accessible.
The GED study provided precise geometric parameters for the dominant conformer of 1-naphthalenesulfonamide, which are summarized below.
| Parameter | Value (Å or degrees) | Description |
| r(C-S) | 1.761(10) Å | Carbon-Sulfur bond length |
| r(S-O)av | 1.425(3) Å | Average Sulfur-Oxygen bond length |
| r(S-N) | 1.666(10) Å | Sulfur-Nitrogen bond length |
| ∠C1-S-N | 104.5(22)° | Bond angle around the sulfur atom |
| τ(C9-C1-S-N) | 69.5(30)° | Dihedral angle defining the conformation |
Data from the gas-phase electron diffraction study of 1-naphthalenesulfonamide. nih.gov
Conformational Isomerism and Stability
The conformational landscape of this compound is dictated by the rotational freedom around the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, as well as the carbon-nitrogen (C-N) bond. The bulky and sterically demanding nature of the two naphthyl rings significantly influences the molecule's preferred three-dimensional arrangement, leading to distinct conformational isomers.
Detailed experimental and computational studies on the precise conformational preferences and rotational energy barriers of this compound are not extensively documented in publicly available literature. However, valuable insights can be drawn from the analysis of closely related structures, such as N-(1-naphthyl)benzenesulfonamide, and general principles of sulfonamide chemistry.
In analogous sulfonamide structures, theoretical calculations and experimental data have shown the existence of multiple conformers. nih.gov For instance, studies on benzenesulfonamides have revealed at least two stable conformations, primarily differing in the orientation of the amino group relative to the sulfonyl group. nih.gov The energy differences between these conformers are often small. nih.gov
A key structural feature in molecules with bulky substituents like the naphthyl group is the potential for atropisomerism, which arises from hindered rotation around a single bond. In peptoid oligomers incorporating N-(1)-naphthyl glycine (B1666218) monomers, axial chirality has been observed due to the restricted rotation around the C-N(aryl) bond. nih.gov This suggests that the rotation of the naphthyl groups in this compound is also likely to be hindered, leading to stable or semi-stable rotational isomers.
The crystal structure of the closely related compound, N-(1-naphthyl)benzenesulfonamide, provides a concrete example of the conformation in the solid state. nih.gov In this molecule, the arrangement is described by a C—SO2—NH—C torsion angle of -70.1(2)°. nih.gov Furthermore, the dihedral angle between the planes of the naphthyl and phenyl rings is 34.67(4)°. nih.gov This twisted conformation is a strategy to minimize steric hindrance between the aromatic rings. It is highly probable that this compound adopts a similarly twisted conformation to alleviate the steric strain between its two large naphthyl moieties. The molecule is twisted at the sulfur atom, and in the crystal structure of the benzene (B151609) analog, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.gov
The stability of different conformers is a balance of steric repulsion, electronic effects, and potential intramolecular interactions. The most stable conformer will be the one that minimizes these strains. For this compound, the major conformers likely feature the two naphthyl rings oriented away from each other to reduce steric clashes.
Interactive Data Table: Conformational Data of N-(1-Naphthyl)benzenesulfonamide
The following table presents key structural parameters from the crystal structure analysis of N-(1-naphthyl)benzenesulfonamide, a structurally similar compound. nih.gov This data provides insight into the likely conformational state of this compound.
| Parameter | Value |
| C—SO2—NH—C Torsion Angle | -70.1(2)° |
| Dihedral Angle (Naphthyl-Phenyl) | 34.67(4)° |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
Computational and Theoretical Chemistry of N 1 Naphthyl 1 Naphthalenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of N-(1-naphthyl)-1-naphthalenesulfonamide.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net For a molecule like this compound, DFT would be employed to calculate its optimized geometry, vibrational frequencies, and a variety of electronic properties.
A typical DFT study would involve a functional, such as B3LYP or M06-2X, and a suitable basis set. researchgate.net The B3LYP hybrid functional, for instance, is commonly used for geometry optimization and electronic property calculations of organic molecules. researchgate.netresearchgate.net Calculations would provide the ground-state energy, dipole moment, and the distribution of atomic charges, revealing the polarity and reactivity sites of the molecule. For example, studies on other sulfonamides have successfully used DFT to correlate calculated electronic parameters with the compounds' observed biological activities. researchgate.net The molecular electrostatic potential (MESP) surface could also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Sulfonamide Structure This table is an illustrative example of typical data obtained from DFT calculations and does not represent published data for this compound.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Ground State Energy | -1520 Hartree | Indicates the molecule's stability. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) provide a higher level of theory than standard DFT for calculating electron correlation effects, which can be important for accurately describing non-covalent interactions within the molecule.
The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing sulfur and multiple aromatic rings like this compound, a Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set such as aug-cc-pVDZ would be appropriate. nih.gov The "++" indicates the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in describing the shape of electron clouds. The selection of a larger, more flexible basis set generally leads to more accurate results but at a higher computational cost.
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic transitions and reactivity. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) rings, while the LUMO might be distributed across the sulfonamide group and the aromatic systems.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Computational studies on naphthalene-based systems often show that the distribution of these orbitals governs the intramolecular charge transfer (ICT) properties, which are crucial for optical and electronic applications. mdpi.comnih.gov For instance, analysis of naphthalene derivatives has shown how substitutions on the aromatic rings can modulate the HOMO-LUMO gap and influence the resulting electronic spectra. nih.gov
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the conformational behavior and intermolecular interactions of this compound by using classical physics approximations.
This compound possesses significant conformational flexibility due to the rotation around the S-N bond and the bonds connecting the naphthalene rings to the sulfonamide bridge. Exploring the potential energy surface to identify stable conformers is a key step in understanding its structure-property relationships.
Table 2: Hypothetical Low-Energy Conformers of this compound This table illustrates how conformational analysis results would be presented. The values are hypothetical and based on general findings for flexible molecules.
| Conformer ID | Key Dihedral Angle 1 (C-S-N-C) | Key Dihedral Angle 2 (S-N-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|
| Conf-1 | 65° | -95° | 0.00 | 45.2 |
| Conf-2 | -70° | 100° | 0.55 | 25.1 |
| Conf-3 | 175° | -88° | 1.10 | 12.5 |
| Conf-4 | -170° | 92° | 1.25 | 10.3 |
Understanding how this compound interacts with itself (in a solid state or aggregate) or with other molecules (like a solvent or a biological receptor) is essential. Molecular dynamics (MD) simulations can model these interactions over time. In an MD simulation, the molecule's atoms are allowed to move according to the forces exerted on them, as defined by a force field.
These simulations can reveal the preferred modes of intermolecular interactions, such as π-π stacking between the naphthalene rings of adjacent molecules. nih.gov The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), facilitating the formation of hydrogen-bonded networks. rsc.org Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be applied to snapshots from an MD trajectory to quantify the strength and nature of these non-covalent interactions. nih.gov Such studies are crucial for predicting properties like crystal packing, solubility, and binding affinity to target proteins. rsc.org
Molecular Docking and Binding Site Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Ligand-Protein Interaction Profiling
Computational studies, including molecular docking, are pivotal in characterizing the interactions between this compound and its potential protein targets. These analyses reveal key binding affinities and interaction patterns. For instance, docking studies with derivatives have shown binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov
The interaction profiling of this compound and its analogs with protein targets often involves identifying specific amino acid residues that form the binding pocket. The naphthalene moieties of the ligand can form π-π stacking interactions with aromatic residues like phenylalanine. acs.org Hydrogen bonds are also crucial for stabilizing the ligand-protein complex, often involving the sulfonamide group. nih.gov
In studies with related naphthalene-based inhibitors, interactions with residues such as asparagine, glycine (B1666218), histidine, and glutamate have been observed through hydrogen bonding. mdpi.com The specific residues involved in these interactions dictate the ligand's orientation and stability within the binding site.
Table 1: Predicted Interactions of this compound Analogs with Protein Targets
| Compound/Analog | Protein Target | Key Interacting Residues | Interaction Type |
| N-substituted sulfonamides | Carbonic Anhydrase I | Not specified | - |
| Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide | Mcl-1 | Met 231, Met 250, Leu 267, Phe 270, Arg 263, His 224 | Hydrophobic, π-π stacking, Hydrogen bonding |
| Naphthalene-based inhibitors | SARS-CoV-2 Main Protease | Asn142, Gly143, His163, Glu166 | Hydrogen bonding |
Prediction of Binding Modes and Affinities
Binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. For related sulfonamide derivatives, these scores have been shown to be significant, indicating potent inhibitory potential. nih.gov For example, docking scores for some sulfonamide derivatives have been reported to be in the range of -8.504 kcal/mol to -12.094 kcal/mol for alpha-glucosidase inhibition. mdpi.com
Table 2: Predicted Binding Affinities of this compound and Related Compounds
| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) |
| N-substituted sulfonamides | Carbonic Anhydrase I | -6.8 to -8.2 |
| Luteolin-7-O-glucoside (for comparison) | Alpha-amylase | -8.504 |
| Luteolin-7-O-glucoside (for comparison) | Alpha-glucosidase | -12.094 |
| Acarbose (control inhibitor) | Alpha-amylase | -9.298 |
Structure-Activity Relationship (SAR) Modeling (Computational Aspects)
Structure-Activity Relationship (SAR) modeling explores the relationship between the chemical structure of a molecule and its biological activity.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are developed by finding a correlation between the calculated physicochemical properties of the molecules and their experimentally determined activities.
For sulfonamide derivatives, QSAR studies can identify key molecular descriptors that influence their inhibitory potential. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds. nih.gov
A typical QSAR study involves:
Data Set Selection: A group of molecules with known biological activities is chosen.
Descriptor Calculation: Various molecular descriptors are calculated for each molecule using computational software.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the activity. mdpi.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
For instance, in a QSAR study of related compounds, descriptors like electronic energy and global electronegativity were found to be important for predicting antifungal activity. sciepub.com
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. patsnap.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. patsnap.comnih.gov
There are two main approaches to pharmacophore modeling:
Ligand-based: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of active molecules and identifying the common chemical features. patsnap.com
Structure-based: When the structure of the protein target is available, the model is generated based on the interactions between the ligand and the active site residues. patsnap.comdergipark.org.tr
For this compound and its analogs, a pharmacophore model would likely highlight the two naphthalene rings as hydrophobic features and the sulfonamide group as a hydrogen bond donor/acceptor site. This model can then be used as a 3D query to search large chemical databases for new molecules that match the pharmacophoric features and are therefore likely to be active. researchgate.net This approach aids in the rational design of new ligands with improved potency and selectivity. patsnap.com
Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibitors is crucial in drug discovery and for understanding metabolic pathways.
Elucidation of Inhibition MechanismsInhibition mechanisms describe how an inhibitor interacts with an enzyme and its substrate.
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and changes the enzyme's conformation, reducing its efficiency regardless of whether the substrate is bound.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at high substrate concentrations.
Reversible/Irreversible Inhibition: Reversible inhibitors bind non-covalently and can be removed, allowing the enzyme to regain activity. Irreversible inhibitors typically bind covalently and permanently inactivate the enzyme.
Kinetic Characterization of Enzyme-Inhibitor InteractionsEnzyme kinetics are studied to understand the rates of enzyme-catalyzed reactions.
Michaelis-Menten Kinetics: This model describes the relationship between the substrate concentration [S] and the initial reaction velocity V₀. The Michaelis constant (Kₘ) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).
Lineweaver-Burk Plots: This is a graphical representation of the Michaelis-Menten equation, obtained by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). This plot provides a more accurate method for determining Vₘₐₓ and Kₘ and helps distinguish between different types of enzyme inhibition based on changes in the plot's intercepts and slope.
Molecular Interactions with Biomacromolecules
The biological effect of a compound is determined by its interactions with large biological polymers, such as proteins and nucleic acids.
Protein Binding and Allosteric ModulationA compound's ability to bind to a protein is fundamental to its function.
Protein Binding: This refers to the binding of a compound to specific sites on a protein, which can be the active site or other regions.
Allosteric Modulation: An allosteric modulator binds to a site on the protein distinct from the primary (orthosteric) binding site. This binding event causes a conformational change in the protein that alters the affinity or efficacy of the endogenous ligand or substrate at the active site. Modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral.
Membrane Interactions
Information regarding the direct interactions of N-(1-naphthyl)-1-naphthalenesulfonamide with cellular membranes is not available in the current body of scientific literature.
Cellular Mechanisms of Action (In Vitro Studies)
Modulation of Cellular Pathways
There are no specific in vitro studies that delineate the modulation of cellular pathways by this compound.
Impact on Cellular Processes (e.g., cell growth, apoptosis, endocytosis)
Research detailing the impact of this compound on cellular processes such as cell growth, apoptosis, or endocytosis has not been published.
Structure-Activity Relationship (SAR) in a Biological Context
Rational Design and Optimization Based on SAR
There are no available studies on the rational design and optimization of this compound based on structure-activity relationships.
Key Structural Motifs for Bioactivity
The key structural motifs of this compound responsible for any specific bioactivity have not been identified, as no bioactivity has been reported.
While research exists for structurally related naphthalenesulfonamide derivatives, which have shown a range of biological activities including enzyme inhibition and antimicrobial effects, this information cannot be accurately extrapolated to this compound without direct experimental evidence.
An article on the development of chemical probes for biological studies based on the chemical compound “this compound” cannot be generated as requested.
Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the use of this compound in the development or application of chemical probes for biological studies. The research that is available focuses on related but structurally distinct compounds, such as naphthalimides and other naphthalene (B1677914) derivatives. These compounds have been investigated for their fluorescent properties and potential as biological sensors; however, this information is not applicable to the specified compound this compound.
Therefore, due to the absence of relevant research findings, it is not possible to provide a scientifically accurate and informative article on this specific topic.
Advanced Research Applications and Future Directions
Role in Investigating Biological Pathways and Disease Mechanisms
Naphthalenesulfonamide derivatives have been instrumental as chemical probes to elucidate complex biological pathways. A notable example is their role as calmodulin antagonists. Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a multitude of enzymes, ion channels, and other proteins. By inhibiting calmodulin, naphthalenesulfonamide compounds can help researchers dissect calcium-dependent signaling pathways implicated in various physiological and pathological processes.
Furthermore, certain naphthalenesulfonamides act as inhibitors of various protein kinases, competing with ATP for the enzyme's active site. sigmaaldrich.com This inhibitory action is crucial for investigating the roles of specific kinases in cell signaling cascades that govern cell growth, differentiation, and apoptosis. The structural characteristics of N-(1-naphthyl)-1-naphthalenesulfonamide, with its two bulky naphthalene (B1677914) rings, suggest it could be a candidate for exploring the steric and electronic requirements of kinase inhibitor binding sites. Its potential to interfere with protein-protein interactions (PPIs), a critical aspect of many disease mechanisms, also warrants investigation. For instance, derivatives of 1,4-bis(arylsulfonamido)naphthalene have been explored as inhibitors of the Keap1-Nrf2 PPI, which is relevant in oxidative stress-related diseases. nih.gov
Exploration of Novel Therapeutic Targets through Mechanistic Studies
The identification of new therapeutic targets is a critical step in developing novel treatments for a range of diseases. Mechanistic studies of compounds like this compound could lead to the discovery of such targets. For example, studies on related naphthalenesulfonamides have revealed their potential as antiprotozoal agents, with activity against Leishmania and Trypanosoma cruzi. nih.gov The precise molecular targets of these compounds within the parasites are often not fully elucidated and represent a promising area for research. Investigating the mechanism of action of this compound against these or other pathogens could uncover novel enzymes or pathways essential for parasite survival.
Moreover, the anti-inflammatory properties observed in some naphthalene derivatives suggest that this compound could be used to probe inflammatory pathways and identify new targets for anti-inflammatory drug development. researchgate.net By studying how this compound affects cellular processes such as neutrophil activation or the production of inflammatory mediators, researchers may identify previously unknown proteins or signaling nodes that could be targeted therapeutically.
Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
Modern drug discovery heavily relies on the synergy between computational and experimental methods. For a molecule like this compound, this integrated approach would be essential to unlock its therapeutic potential.
Computational approaches such as molecular docking could be employed to predict the binding of this compound to a wide array of known protein targets. nih.govyoutube.com This in silico screening can prioritize experimental testing and suggest potential mechanisms of action. Quantitative Structure-Activity Relationship (QSAR) studies on a series of related analogues could further refine the understanding of the chemical features necessary for biological activity.
Experimental approaches would then be used to validate the computational predictions. In vitro assays are crucial to determine the compound's inhibitory activity against specific enzymes or its effect on cellular pathways. For example, if computational studies suggest an interaction with a particular kinase, enzymatic assays would be performed to measure the IC50 value. Subsequently, cell-based assays would be necessary to assess the compound's effects in a more biologically relevant context.
The iterative cycle of computational prediction, experimental validation, and subsequent refinement of computational models is a powerful strategy to accelerate the drug discovery process for compounds like this compound.
Emerging Analogues and Their Research Potential
While research on this compound itself is sparse, the broader class of naphthalenesulfonamides and their analogues is a fertile ground for new discoveries. The research potential of emerging analogues can be systematically explored by modifying the core structure.
| Modification Strategy | Potential Research Application |
| Substitution on the Naphthalene Rings | Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) on either of the naphthalene rings can modulate the compound's electronic and steric properties, potentially enhancing its potency or selectivity for a particular target. This could lead to the development of more effective kinase inhibitors or antiprotozoal agents. |
| Modification of the Sulfonamide Linker | Altering the sulfonamide linker, for instance, by introducing alkyl chains of varying lengths, has been shown to impact the biological activity of naphthalenesulfonamides, shifting their selectivity between calmodulin and protein kinases. sigmaaldrich.com |
| Synthesis of Dimers or Conjugates | Creating dimeric structures or conjugating the naphthalenesulfonamide moiety to other pharmacophores could lead to compounds with novel mechanisms of action or improved pharmacokinetic properties. |
The synthesis and biological evaluation of a library of analogues based on the this compound scaffold would be a valuable research endeavor.
Unexplored Areas and Future Research Endeavors
The field of research for this compound is largely uncharted, presenting numerous opportunities for future investigation.
Key Unexplored Areas Include:
Comprehensive Biological Screening: A broad-based screening of the compound against a wide panel of biological targets (e.g., kinases, GPCRs, ion channels, and various pathogens) is a critical first step to uncover its primary biological activities.
Anticancer Potential: Many naphthalene derivatives have shown promise as anticancer agents. nih.gov The cytotoxic and anti-proliferative effects of this compound against a panel of cancer cell lines should be systematically evaluated.
Neuropharmacological Effects: The ability of some sulfonamides to cross the blood-brain barrier and interact with neurological targets suggests that the neuropharmacological properties of this compound are worth investigating.
Pharmacokinetic and Metabolic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a potential drug candidate.
Development of Fluorescent Probes: The inherent fluorescence of the naphthalene moiety could be exploited to develop fluorescent probes for biological imaging or as tools to study drug-target interactions.
Q & A
Q. How can researchers optimize the synthesis of N-(1-naphthyl)-1-naphthalenesulfonamide derivatives to improve yields and purity?
Methodological Answer :
- Reaction Conditions : Adjust stoichiometry, solvent systems (e.g., DMF or THF), and temperature. For example, derivatives like N-(2,3-dihydro-1H-inden-4-yl)-1-naphthalenesulfonamide (12d) achieved 63% yield under optimized conditions .
- Purification : Use column chromatography or recrystallization (e.g., derivatives with melting points 185–186°C were purified via recrystallization) .
- Catalysts : Explore Lewis acids (e.g., AlCl₃) or coupling agents to enhance sulfonamide bond formation.
Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?
Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH protons (δ 10–12 ppm). For example, 12d showed distinct shifts for naphthyl and indenyl groups .
- Elemental Analysis : Verify C, H, N, and S content (e.g., C₁₅H₁₄N₂O₄S showed 56.83% C vs. 56.59% theoretical) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., EPA/NIH spectral data for derivatives like C₂₂H₂₆N₂O₂S) .
Q. How do researchers validate the biological activity of this compound in cellular assays?
Methodological Answer :
- Cell Lines : Use leukemia (Jurkat), lymphoma (Jeko-1), or other disease-relevant models .
- Dose-Response Curves : Calculate IC₅₀ values (e.g., W-5 hydrochloride, a derivative, showed IC₅₀ = 6.4 μM in HR cells) .
- Controls : Include calmodulin antagonists (e.g., W-7) or vehicle controls to benchmark activity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies on this compound derivatives?
Methodological Answer :
- Reproducibility Checks : Validate protocols using NSF guidelines (e.g., transparent data reporting, independent replication) .
- Assay Harmonization : Standardize cell passage numbers, incubation times, and readout methods (e.g., fluorescence vs. luminescence).
- Meta-Analysis : Compare structural variations (e.g., substituents on the naphthyl ring) to isolate activity drivers .
Q. How can structure-activity relationship (SAR) studies enhance the dynamin inhibitory activity of 1-naphthalenesulfonamide derivatives?
Methodological Answer :
- Side-Chain Modifications : Introduce alkyl/aryl groups (e.g., analogue 47 with a propenyl chain showed IC₅₀ <4 μM for dynamin I) .
- Bioisosteric Replacement : Substitute sulfonamide with carbamate or urea groups to improve binding affinity.
- Molecular Dynamics : Simulate interactions with dynamin’s GTPase domain to guide rational design .
Q. How do researchers assess the pharmacokinetic properties of this compound derivatives in vivo?
Methodological Answer :
- ADME Profiling :
- Solubility : Use HPLC to measure logP (e.g., derivatives with polar substituents show improved aqueous solubility).
- Metabolic Stability : Incubate with liver microsomes (e.g., human/rat CYP450 isoforms) to identify degradation pathways.
- In Vivo Models : Test anti-seizure activity in rodent models (e.g., sulfonadyns reduced seizure frequency in epilepsy models) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to minimize variability in IC₅₀ determinations?
Methodological Answer :
Q. What statistical methods are appropriate for analyzing contradictions in elemental analysis vs. theoretical values?
Methodological Answer :
- t-Tests : Compare observed vs. theoretical C/H/N/S percentages (α = 0.05).
- Error Sources : Account for hygroscopicity (e.g., sodium salts in 4-amino-1-naphthalenesulfonic acid sodium salt ) or incomplete combustion .
Validation & Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer :
- Detailed Protocols : Publish step-by-step procedures (e.g., reaction times, purification gradients) .
- Open Data : Share NMR spectra (e.g., DEPT-135 for quaternary carbon verification) and raw chromatograms .
Q. What practices mitigate batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
